molecular formula C13H3D9NO2·HCl B602724 Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers) CAS No. 1276197-13-7

Ritalinic-d9 Acid HCl (piperidine-d9)(mixture of stereoisomers)

Cat. No.: B602724
CAS No.: 1276197-13-7
M. Wt: 264.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ritalinic-d9 Acid HCl (piperidine-d9) (mixture of stereoisomers) is a deuterated form of Ritalinic Acid Hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Ritalinic Acid, a major metabolite of Methylphenidate, which is commonly known as Ritalin. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ritalinic-d9 Acid HCl (piperidine-d9) involves the deuteration of Ritalinic Acid. The process typically starts with the preparation of deuterated piperidine, which is then reacted with other precursors to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Ritalinic-d9 Acid HCl (piperidine-d9) follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of high-purity deuterated reagents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Ritalinic-d9 Acid HCl (piperidine-d9) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ritalinic-d9 Acid HCl (piperidine-d9) is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic fate of Ritalinic Acid in biological systems.

    Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of Ritalinic Acid.

    Industry: Employed in the development of new drugs and in quality control processes to ensure the purity and consistency of pharmaceutical products.

Mechanism of Action

The mechanism of action of Ritalinic-d9 Acid HCl (piperidine-d9) is similar to that of Ritalinic Acid. It primarily acts by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved cognitive function. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracing in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    Ritalinic Acid: The non-deuterated form, used in similar research applications.

    Methylphenidate: The parent compound, commonly used as a medication for ADHD.

    Deuterated Methylphenidate: Another deuterated analog used for similar purposes.

Uniqueness

Ritalinic-d9 Acid HCl (piperidine-d9) is unique due to its deuterium labeling, which provides a distinct advantage in tracing and studying the compound in biological systems. This isotopic labeling helps in differentiating the compound from its non-deuterated counterparts in complex biological matrices, making it invaluable in pharmacokinetic and metabolic studies.

Properties

CAS No.

1276197-13-7

Molecular Formula

C13H3D9NO2·HCl

Molecular Weight

264.8

Purity

95% by HPLC; 98% atom D;

Related CAS

19395-40-5 (unlabelled)

Synonyms

α-Phenyl-2-piperidineacetic Acid HCl

tag

Ritalinic Acid Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.